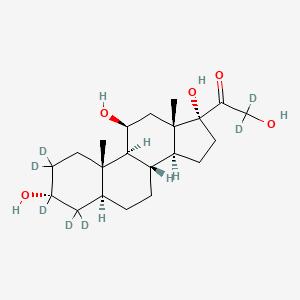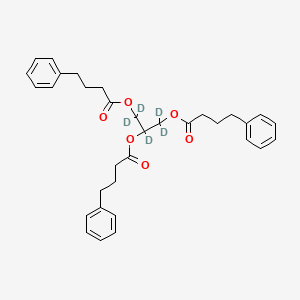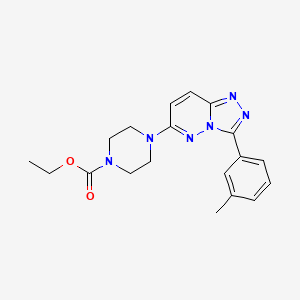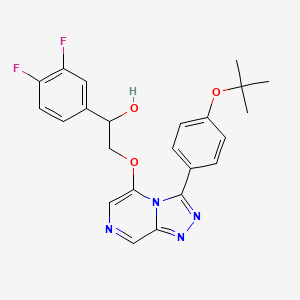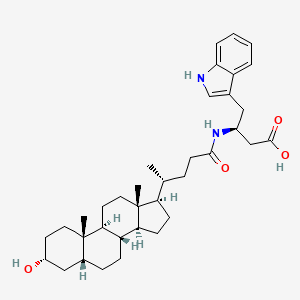
UniPR129
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UniPR129 is a competitive small molecule antagonist of the Eph-ephrin system. It is specifically designed to disrupt the interaction between the EphA2 receptor and the ephrin-A1 ligand. This compound has shown significant potential in inhibiting angiogenesis and tumor progression, making it a promising candidate for cancer research .
Preparation Methods
UniPR129 is synthesized through a conjugation of L-homo-tryptophan with lithocholic acid. The synthetic route involves computational design followed by chemical synthesis. The compound is tested for its ability to inhibit the interaction between the EphA2 receptor and the ephrin-A1 ligand using an ELISA binding study .
Chemical Reactions Analysis
UniPR129 undergoes several types of chemical reactions, including:
Oxidation: The 3-hydroxy group on the lithocholic acid moiety can be oxidized to form a 3-oxo derivative.
Hydroxylation: Multiple hydroxylated metabolites can be formed, including mono- and di-hydroxylated derivatives.
Common reagents used in these reactions include oxidizing agents for the oxidation reactions and various catalysts for the hydroxylation and substitution reactions. The major products formed from these reactions are hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
UniPR129 has a wide range of scientific research applications:
Mechanism of Action
UniPR129 exerts its effects by competitively inhibiting the binding of the EphA2 receptor to the ephrin-A1 ligand. This disruption prevents the activation of downstream signaling pathways involved in angiogenesis and tumor progression. The compound has shown low micromolar potency in cellular functional assays, including inhibition of EphA2 activation and disruption of in vitro angiogenesis .
Comparison with Similar Compounds
UniPR129 stands out among other Eph-ephrin antagonists due to its improved potency and reduced cytotoxicity. Similar compounds include:
EphB4 inhibitors: These compounds target the EphB4 receptor and have shown potential in cancer research but often suffer from poor chemical stability.
EphA2 inhibitors: Other inhibitors of the EphA2 receptor exist, but this compound has demonstrated superior potency and stability.
This compound’s unique combination of potency, stability, and low cytotoxicity makes it a valuable tool in scientific research and a promising lead compound for therapeutic development .
Properties
Molecular Formula |
C36H52N2O4 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |
InChI Key |
JGYYGEYIQBZUCC-ZOOAIUBFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


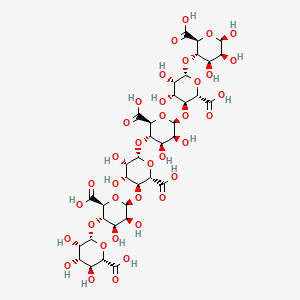
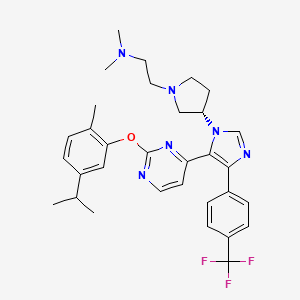
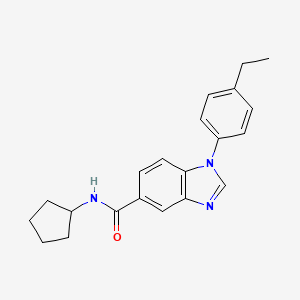
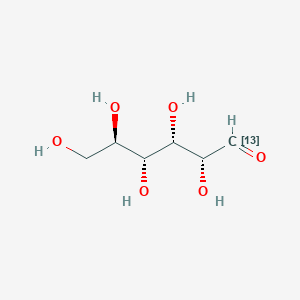
![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)


